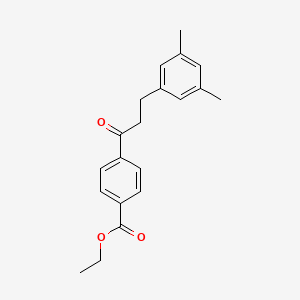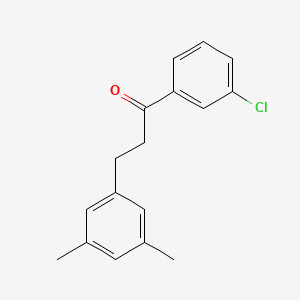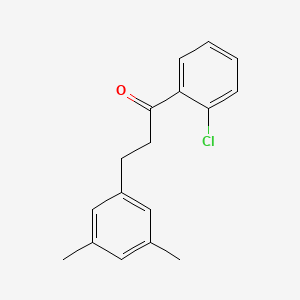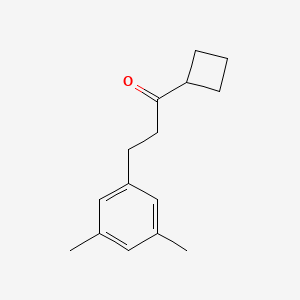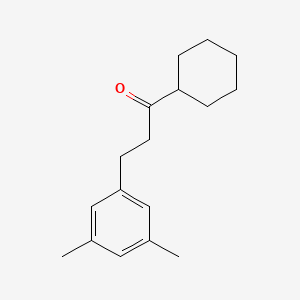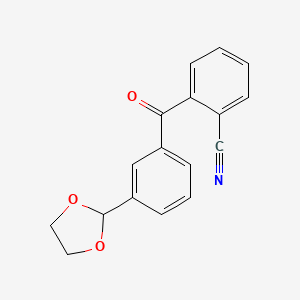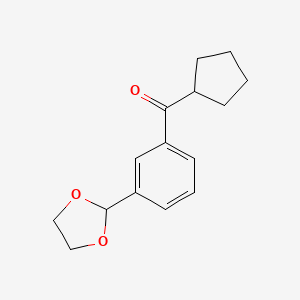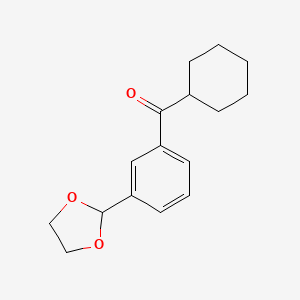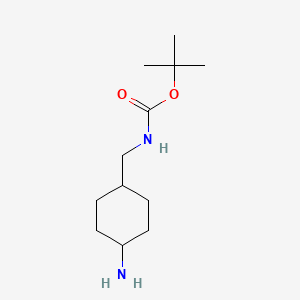
cis-4-(Boc-aminomethyl)cyclohexylamine
Übersicht
Beschreibung
The compound cis-4-(Boc-aminomethyl)cyclohexylamine is a derivative of cyclohexylamine, which is a six-membered cycloalkane with an amine group attached to it. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of related compounds, such as 4-aminocyclohexylacetic acid and its derivatives, has been explored in the context of pharmaceutical intermediates. For instance, the synthesis of PD 158771, which involves 4-aminocyclohexylacetic acid, required the purification of the desired trans-isomer, indicating the importance of stereochemistry in the synthesis of cyclohexylamine derivatives . Although the specific synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular conformations of related compounds, such as 4-aminomethyl-1-cyclohexanecarboxylic acids, have been studied using proton and carbon-13 NMR, as well as semiempirical molecular orbital methods. It was found that both cis- and trans-isomers exist in zwitterionic forms in aqueous solutions, with the most stable conformations being staggered forms. Specifically, the cis form has an axial carboxyl group, which is similar to its conformation in the crystalline state . This information is crucial for understanding the molecular structure of cis-4-(Boc-aminomethyl)cyclohexylamine, as the conformation can affect its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Cyclohexylamine, the parent compound of cis-4-(Boc-aminomethyl)cyclohexylamine, has been used as an efficient organocatalyst for the synthesis of 2-amino-4H-chromene derivatives. This reaction is a multicomponent reaction involving salicylaldehydes, active methylene compounds, and nitroalkanes. The use of cyclohexylamine as an organocatalyst underlines its reactivity and potential for facilitating various chemical transformations . This suggests that derivatives like cis-4-(Boc-aminomethyl)cyclohexylamine may also participate in or catalyze similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexylamine derivatives are influenced by their molecular structure. For example, the atomic distance between the nitrogen of the amino group and the carbon of the carboxyl group in the cis and trans conformers of 4-aminomethyl-1-cyclohexanecarboxylic acids has been measured, which is relevant to their antifibrinolytic effect . The zwitterionic nature of these compounds in aqueous solution also suggests that they have distinct solubility and ionization properties, which are important for their behavior in biological systems and in chemical reactions. The chromatographic separation of isomers, as developed for 4-aminocyclohexylacetic acid and its derivatives, further highlights the importance of understanding the physical properties of these compounds for their purification and characterization .
Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Chemical Synthesis
Compounds similar to cis-4-(Boc-aminomethyl)cyclohexylamine have been studied for their catalytic activities, particularly in facilitating chemical reactions. For instance, oxaliplatin, a third-generation cisplatin analogue with a diamine ligand, has been investigated for its preclinical and clinical activities across a range of tumor types, highlighting the importance of such compounds in medicinal chemistry (J. Misset et al., 2000). Similarly, advancements in the selective catalytic oxidation of cyclohexene have demonstrated the role of catalysts in producing industrially relevant intermediates, which may parallel the applications of cis-4-(Boc-aminomethyl)cyclohexylamine in synthetic organic chemistry (Hongen Cao et al., 2018).
Material Science and Photocatalysis
In material science, the development and modification of (BiO)_2CO_3-based photocatalysts have been explored for their applications in environmental cleanup and solar energy conversion. This research underscores the potential for cis-4-(Boc-aminomethyl)cyclohexylamine to be utilized in the fabrication or modification of new materials with photocatalytic properties (Zilin Ni et al., 2016).
Pharmaceutical Research
In the pharmaceutical domain, studies on the mechanisms of action and resistance to cisplatin and its analogues in cancer therapy offer insights into how cis-4-(Boc-aminomethyl)cyclohexylamine might be relevant. The exploration of cisplatin sensitivity and resistance in non-small cell lung cancer, for example, provides a foundation for understanding how structural modifications can impact therapeutic efficacy and resistance mechanisms (M. C. Rose et al., 2014).
Safety and Hazards
The safety and hazards associated with cis-4-(Boc-aminomethyl)cyclohexylamine are represented by the GHS07 pictogram. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
This compound is used in the field of agrochemicals, pharmaceuticals, and dyestuffs , suggesting that it may interact with a variety of biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of cis-4-(Boc-aminomethyl)cyclohexylamine . Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and performs its functions.
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-aminocyclohexyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMYZMWDTDJTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619358 | |
| Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-(Boc-aminomethyl)cyclohexylamine | |
CAS RN |
296270-94-5, 192323-07-2 | |
| Record name | 1,1-Dimethylethyl N-[(4-aminocyclohexyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=296270-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






